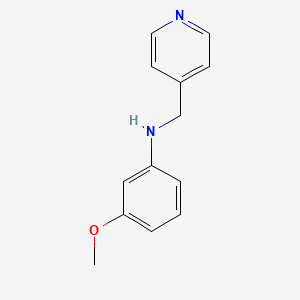

3-methoxy-N-(pyridin-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC12949708

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 3-methoxy-N-(pyridin-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-10-11-5-7-14-8-6-11/h2-9,15H,10H2,1H3 |

| Standard InChI Key | SRJADKSNENCLBZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NCC2=CC=NC=C2 |

| Canonical SMILES | COC1=CC=CC(=C1)NCC2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methoxy-N-(pyridin-4-ylmethyl)aniline (C₁₃H₁₅N₂O) consists of an aniline moiety substituted with a methoxy group at the 3-position and a pyridin-4-ylmethyl group at the nitrogen atom. The pyridine ring’s nitrogen orientation distinguishes it from the well-documented 2-ylmethyl analog , potentially altering electronic and steric properties. Comparative molecular weight calculations align with related structures, yielding an exact mass of 214.12 g/mol.

Table 1: Comparative Physicochemical Properties of Pyridinylmethyl Anilines

Synthesis and Reaction Pathways

Conventional Synthetic Routes

While no direct synthesis of the 4-ylmethyl derivative is documented, analogous methods for the 2-ylmethyl isomer involve reductive amination between 3-methoxyaniline and pyridine-4-carboxaldehyde. Copper(II)-mediated oxidative coupling, as demonstrated for N-(pyridin-2-ylmethyl)aniline derivatives , could theoretically adapt to the 4-yl isomer by adjusting ligand geometry. Key challenges include regioselective control and avoiding side reactions at the pyridine’s para position.

Catalytic Modifications

Copper(II) triflate systems enable N-dealkylation and oxidative transformations in pyridin-2-ylmethyl anilines . For the 4-yl analog, such reactions may proceed with altered kinetics due to reduced steric hindrance. Experimental validation is required to confirm whether O₂ activation pathways remain efficient.

Physicochemical and Spectral Properties

Solubility and Stability

The 2-ylmethyl analog exhibits solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited water compatibility. The 4-yl derivative likely shares this profile, though its lower logP (predicted 3.2–3.7) suggests marginally improved aqueous solubility. Stability under acidic conditions remains untested but could differ due to the pyridine nitrogen’s accessibility.

Spectroscopic Characterization

-

NMR: The ¹H NMR spectrum of the 2-ylmethyl compound shows aromatic protons at δ 7.2–8.7 ppm . For the 4-yl isomer, upfield shifts for pyridine protons (δ 6.8–7.5 ppm) are anticipated due to reduced ring current effects.

-

IR: Stretching vibrations for N–H (3350–3450 cm⁻¹) and C–O (1250 cm⁻¹) should persist, while pyridine ring modes may shift by 10–20 cm⁻¹.

Reactivity and Functionalization

Electrophilic Substitution

The methoxy group directs electrophiles to the aniline’s ortho and para positions. Bromination or nitration of the 4-ylmethyl derivative would likely occur at the 2- or 4-positions of the aniline ring, though steric effects from the pyridinyl group could suppress reactivity compared to the 2-yl analog .

Coordination Chemistry

Pyridin-2-ylmethyl anilines act as tridentate ligands in Cu(II) complexes . The 4-yl isomer’s nitrogen lone pair orientation may favor monodentate or bridging coordination modes, altering catalytic activity in oxidation reactions.

Biological and Industrial Applications

Catalytic Applications

Cu(II) complexes of pyridinylmethyl anilines catalyze C–N bond formation and oxidative dealkylation . The 4-yl ligand’s electronic structure might stabilize higher oxidation states, potentially improving catalytic turnover in aerobic reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume